molecular formula C11H16ClNO2 B3382027 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 29983-78-6

6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B3382027
CAS No.: 29983-78-6
M. Wt: 229.70
InChI Key: RBWYTFQWOMDFPW-UHFFFAOYSA-N
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Description

6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules. The presence of methoxy groups at the 6 and 8 positions of the isoquinoline ring enhances its chemical reactivity and potential biological activity.

Scientific Research Applications

6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions for the study of 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride could involve further exploration of its biological activities and potential applications in treating various diseases. There is also scope for the development of novel THIQ analogs with potent biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method is the Pomeranz–Fritsch reaction, which involves the cyclization of a benzylamine derivative with an aldehyde in the presence of hydrochloric acid. The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered neurotransmitter levels and potential therapeutic effects in neurological disorders. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Comparison: 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the position of its methoxy groups The 6 and 8 positions on the isoquinoline ring can influence the compound’s reactivity and biological activity differently compared to similar compounds with methoxy groups at other positions

Properties

IUPAC Name

6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-13-9-5-8-3-4-12-7-10(8)11(6-9)14-2;/h5-6,12H,3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWYTFQWOMDFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNCC2)C(=C1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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